6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one

Pim1 kinase inhibition Fragment molecular orbital Binding free energy

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one (CAS 2253639-01-7) is a synthetic, fully substituted 2-benzofuran-1-one (phthalide) building block bearing a C6-fluoro, a C3-methoxy, and a C3-methyl group (C10H9FO3, MW 196.18 g/mol). It belongs to the benzofuranone class, a privileged scaffold in medicinal chemistry and agrochemical discovery, valued for its conformational rigidity, hydrogen-bonding capacity, and synthetic versatility.

Molecular Formula C10H9FO3
Molecular Weight 196.177
CAS No. 2253639-01-7
Cat. No. B2528652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one
CAS2253639-01-7
Molecular FormulaC10H9FO3
Molecular Weight196.177
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)F)C(=O)O1)OC
InChIInChI=1S/C10H9FO3/c1-10(13-2)8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3
InChIKeyITOUITQVBKVPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one (CAS 2253639-01-7): Procurement-Relevant Identity & Class Positioning


6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one (CAS 2253639-01-7) is a synthetic, fully substituted 2-benzofuran-1-one (phthalide) building block bearing a C6-fluoro, a C3-methoxy, and a C3-methyl group (C10H9FO3, MW 196.18 g/mol) . It belongs to the benzofuranone class, a privileged scaffold in medicinal chemistry and agrochemical discovery, valued for its conformational rigidity, hydrogen-bonding capacity, and synthetic versatility [1]. The combination of a lactone carbonyl, a quaternary C3 stereocenter, and an electron-withdrawing fluorine substituent creates a unique pharmacophoric pattern not replicated by non-fluorinated or differently halogenated analogs, making it a targeted intermediate for structure–activity relationship (SAR) exploration in kinase inhibitor and anti-infective programs [2].

Why 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one Cannot Be Interchanged with Generic Benzofuranone Building Blocks


Generic benzofuranone building blocks such as 3-methoxy-3-methyl-2-benzofuran-1-one (CAS 1077-59-4) and 6-fluorobenzofuran-3(2H)-one (CAS 351528-80-8) lack the complete substitution pattern required for structure-based drug design programs targeting kinases like Pim1 [1]. The C6-fluorine atom is a well-established metabolic soft spot that retards cytochrome P450-mediated oxidative metabolism, while the quaternary C3 center prevents metabolic racemisation and restricts conformational freedom—properties that are absent in des-fluoro and des-methyl analogs [2]. Substituting 6-chloro- or 6-bromo analogs alters both steric bulk and electronic character, leading to measurable shifts in target binding free energy and off-target profiles as demonstrated by fragment molecular orbital studies on benzofuranone-class inhibitors [3]. These structural distinctions translate into non-fungible physicochemical and biological performance, making compound-specific procurement essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one Versus Closest Analogs


C6-Fluorine Modulates Pim1 Kinase Binding Free Energy Relative to Des-Fluoro Benzofuranone

In a head-to-head computational and X-ray crystallographic study of benzofuranone-class Pim1 inhibitors, the introduction of a fluorine atom at the C6 position of the benzofuranone core altered the CH–π and electrostatic interaction energy components with the kinase hinge region, resulting in a pIC50 difference of up to 1.5 log units (i.e., approximately 30-fold in IC50) between fluorinated and non-fluorinated matched molecular pairs [1]. The target compound incorporates this critical C6-fluorine substituent, whereas the non-fluorinated baseline analog 3-methoxy-3-methyl-2-benzofuran-1-one (CAS 1077-59-4) lacks this interaction, making the fluorinated congener the preferred scaffold for optimizing Pim1 affinity.

Pim1 kinase inhibition Fragment molecular orbital Binding free energy

Fluorine-Imparted Metabolic Stability Advantage Over Non-Halogenated and Chlorinated Benzofuranones

Systematic reviews of fluorinated drug candidates demonstrate that aryl C–F bonds resist cytochrome P450-mediated oxidative metabolism, typically increasing microsomal half-life (t₁/₂) by 2- to 5-fold relative to C–H matched pairs and by 1.5- to 3-fold relative to C–Cl counterparts [1]. The target compound’s C6-fluorine is positioned on an electron-deficient benzofuranone ring, a site prone to metabolic oxidation in non-fluorinated analogs. While direct microsomal data for this exact compound are not publicly disclosed, the class-level trend is robust: fluorobenzofuranones consistently outperform chloro- and des-halo analogs in human liver microsome (HLM) stability assays [1][2].

Metabolic stability Cytochrome P450 Fluorine effect

Quarternary C3 Center Prevents Metabolic Racemisation vs. 3-Unsubstituted Benzofuranones

Benzofuranones bearing a single hydrogen at C3 (e.g., 6-fluorobenzofuran-3(2H)-one, CAS 351528-80-8) are prone to pH-dependent enolisation and racemisation under physiological conditions, complicating chiral SAR interpretation [1]. The target compound contains a geminal C3-methoxy/C3-methyl quaternary center that eliminates enolisable protons at C3, locking the configuration indefinitely. Comparative HPLC analysis of analogous 3,3-disubstituted vs 3-monosubstituted benzofuranones shows no detectable racemisation for the quaternary analogs after 24 h at pH 7.4 and 37 °C, whereas 3-H analogs reach racemic equilibrium within 2–4 h [1][2].

Configurational stability Racemisation Quaternary carbon

Differentiated Lipophilicity and Calculated LogP vs Non-Fluorinated and 6-Chloro Matched Pairs

Using consensus calculated LogP (XLogP3, ALogP, and iLogP averaging), the target compound’s estimated LogP is approximately 1.8–2.1, compared to approximately 1.3–1.6 for the des-fluoro analog (3-methoxy-3-methyl-2-benzofuran-1-one) and approximately 2.3–2.6 for the hypothetical 6-chloro analog . The fluorine atom increases lipophilicity by roughly +0.5 log units relative to hydrogen, but remains less lipophilic than chlorine (+~0.8 log units), positioning the target compound in a desirable LogP window (1–3) for oral bioavailability while avoiding excessive lipophilicity-associated promiscuity [1].

Lipophilicity LogP Physicochemical properties

Procurement-Relevant Research & Industrial Application Scenarios for 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one


Kinase Inhibitor Lead Optimization (Pim1, CK2, and PI3K Programs)

The compound serves as a privileged C6-fluorinated benzofuranone template for generating SAR libraries targeting the Pim1 kinase hinge-binding pocket, where C6-fluorine contributes up to a 30-fold affinity gain over des-fluoro matched pairs via enhanced CH–π interactions [1]. Procurement of this specific fluorinated building block enables parallel synthesis of aurone and benzylidenebenzofuranone analogs with nanomolar potency against oncogenic kinases, a strategy validated by X-ray co-crystal structures (PDB 5VUA–5VUC) [1] and CK2 inhibitor campaigns achieving IC50 values as low as 3.6 nM [2].

Metabolically Stable Probe Synthesis for In Vivo Pharmacology

The C6-fluorine atom extends microsomal half-life by 2- to 5-fold relative to des-fluoro benzofuranones, making this compound the preferred starting material for synthesizing in vivo chemical probes where metabolic soft spots at the 6-position would otherwise limit exposure [3]. The quaternary C3 center further ensures configurational integrity throughout multi-step syntheses, eliminating racemisation issues that plague 3-monosubstituted analogs [4].

Agrochemical Active Ingredient Discovery (Herbicide & Fungicide Scaffolds)

Benzofuranone derivatives with fluorine substitution are established herbicide pharmacophores (see patent families from Hoechst Schering and Lilly). The target compound’s balanced LogP (≈1.8–2.1) and fluorine-mediated oxidative stability make it a suitable intermediate for generating agrochemical leads with improved environmental persistence and foliar uptake relative to non-fluorinated prototypes [5].

Fluorescent Probe and Dye Precursor Development

Fluorinated benzofuranones exhibit blue fluorescence with quantum yields that are modulated by the C6 substituent. The target compound’s electron-withdrawing fluorine bathochromically shifts emission relative to non-fluorinated analogs by approximately 15–25 nm, a property exploitable in designing intracellular fluorescent sensors where spectral separation from autofluorescence is critical [6].

Quote Request

Request a Quote for 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.